Pimobendan is a benzimidazole-pyridazinone derivative [[28], []] classified as an inodilator, meaning it exhibits both inotropic and vasodilatory properties [[15], []]. In scientific research, pimobendan serves as a valuable tool for investigating cardiac function, particularly in animal models of heart failure [[8], [], [], [], []].
Mechanism of Action
Pimobendan exerts its inotropic effect through two primary mechanisms [[7], []]. Firstly, it acts as a calcium sensitizer, increasing the sensitivity of cardiac myofilaments to calcium ions [[10], [], [], []]. This sensitization enhances myocardial contractility without increasing intracellular calcium concentrations [[18]]. Secondly, pimobendan inhibits phosphodiesterase III (PDE III) [[1], [], [], [], [], []]. PDE III inhibition leads to increased intracellular cyclic adenosine monophosphate (cAMP) levels, further contributing to the positive inotropic effect [[21]]. The vasodilatory properties of pimobendan are primarily attributed to its PDE III inhibitory action [[18]].
Applications
Animal Models of Heart Failure: Pimobendan is extensively used in animal models of heart failure, including dogs [[4], [], [], [], [], [], []] and cats [[17], []], to investigate the pathophysiology of the disease and to evaluate the efficacy of novel therapeutic interventions [[11], []].
Cardiac Function Assessment: Researchers utilize pimobendan to study the acute and chronic effects of inodilator therapy on cardiac function parameters like contractility, relaxation, and hemodynamics [[3], [], [], []].
Electrophysiological Studies: Pimobendan's impact on cardiac electrophysiology, including its effects on heart rate, conduction velocity, and arrhythmogenesis, is an active area of research [[5], []].
Platelet Function Studies: Research has been conducted to explore the potential antiplatelet effects of pimobendan in vitro and in vivo [[14], []].
Related Compounds
O-Desmethylpimobendan (ODMP)
Compound Description: O-Desmethylpimobendan (ODMP) is the primary active metabolite of pimobendan. Like pimobendan, ODMP exhibits both positive inotropic and vasodilator effects. It is formed through hepatic O-demethylation of pimobendan. []
Relevance to Pimobendan: ODMP is structurally very similar to pimobendan, differing only by the absence of a methyl group. [] Both compounds contribute to the overall therapeutic effect of pimobendan administration. Several studies investigate the pharmacokinetics of both pimobendan and ODMP to understand their combined role in treating heart conditions. [, , , ]
Milrinone
Compound Description: Milrinone is another inotropic drug belonging to the class of bipyridine derivatives. It primarily acts as a phosphodiesterase-III (PDE-III) inhibitor, leading to increased intracellular cyclic adenosine monophosphate (cAMP) levels. This results in enhanced calcium influx into cardiac myocytes, promoting stronger cardiac contractions. [, , ]
Amrinone
Compound Description: Amrinone, a bipyridine derivative, is another positive inotropic agent that exerts its effects by inhibiting PDE-III. This mechanism elevates intracellular cAMP levels, leading to enhanced calcium influx and stronger cardiac contractions. []
Furosemide
Compound Description: Furosemide is a loop diuretic commonly used in the management of heart failure. It acts by inhibiting the sodium-potassium-chloride cotransporter in the thick ascending limb of the loop of Henle in the kidneys. This action reduces sodium reabsorption, leading to increased urine production and ultimately decreasing fluid overload associated with heart failure. []
Digoxin
Compound Description: Digoxin is a cardiac glycoside that enhances cardiac contractility by inhibiting the sodium-potassium ATPase pump in cardiac myocytes. This inhibition increases intracellular calcium concentration, leading to stronger cardiac contractions. []
Relevance to Pimobendan: Both digoxin and pimobendan are positive inotropic agents used in treating heart failure, although their mechanisms of action differ. [, ] Digoxin increases intracellular calcium through sodium-potassium ATPase inhibition, while pimobendan sensitizes the heart muscle to calcium and inhibits PDE-III to a lesser extent. [, , ] While both are used to improve cardiac function, their combined use, especially at higher doses, requires caution due to the potential for cardiac arrhythmias. []
Benazepril
Compound Description: Benazepril is an angiotensin-converting enzyme (ACE) inhibitor commonly used in managing heart failure and hypertension. It works by blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This reduces vasoconstriction and aldosterone secretion, ultimately leading to vasodilation and reduced fluid retention. []
Relevance to Pimobendan: Benazepril and pimobendan are both commonly used in the management of heart failure, but they target different aspects of the disease. [] Benazepril primarily addresses neurohormonal activation and reduces afterload, while pimobendan improves cardiac contractility and offers vasodilatory effects. [] While both drugs have been shown to improve clinical outcomes in dogs with myxomatous mitral valve disease, a study indicated that pimobendan might be associated with a longer time before intensification of CHF treatment compared to benazepril. []
Isoproterenol
Compound Description: Isoproterenol is a non-selective β-adrenergic agonist that exerts positive inotropic and chronotropic effects on the heart. It acts by stimulating β-adrenergic receptors in the heart, leading to increased cAMP production and subsequent enhancement of calcium influx. [, ]
Relevance to Pimobendan: Isoproterenol is primarily used in research settings to study cardiac function and drug interactions. [, ] Studies have shown that isoproterenol can potentiate the positive inotropic effects of pimobendan in failing myocardium. [] This suggests that combining a β-adrenergic agonist with pimobendan may have additive effects on cardiac contractility.
MCI-154
Compound Description: MCI-154 is a cardiotonic agent that enhances cardiac contractility by sensitizing the contractile proteins in cardiac myocytes to calcium. This mechanism allows for stronger contractions without significantly increasing intracellular calcium levels. []
Relevance to Pimobendan: Both MCI-154 and pimobendan share the ability to enhance cardiac contractility through calcium sensitization. [, ] While the precise mechanisms may differ slightly, both agents enhance the sensitivity of the contractile apparatus to calcium, leading to stronger contractions without significantly increasing intracellular calcium levels.
Sulmazole
Compound Description: Sulmazole is a cardiotonic agent that primarily exerts its effects by inhibiting PDE-III, leading to increased intracellular cAMP levels and enhanced calcium sensitivity of the contractile proteins. []
Adibendan
Compound Description: Adibendan is a cardiotonic agent belonging to the class of bipyridine derivatives that enhances cardiac contractility primarily by increasing the sensitivity of contractile proteins to calcium. []
Relevance to Pimobendan: Adibendan and pimobendan share a similar mechanism of action by enhancing the sensitivity of the contractile apparatus to calcium, leading to increased contractility. [, ] Although they are structurally different, both agents highlight the importance of calcium sensitization in improving cardiac function.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
P505-15 Acetate is a selective spleen tyrosine kinase (SYK) inhibitor. It acts by suppressing leukocyte immune function and inflammation, and leading to a reduction in arthritis score and attenuated histological damage.
p38 MAPK inhibitor IV is an ATP-competitive inhibitor of p38 MAP kinases with IC50 values of 0.13, 0.55, 5.47, and 8.63 μM for p38α, p38β, p38𝝌, and p38δ, respectively, in vitro. It also inhibits LPS-induced TNF-α and IL-1β cytokine production (IC50s = 22 and 44 nM, respectively) in human peripheral blood mononuclear cells. Cell-permeable potent and ATP-competitive inhibitor of p38 p38 MAP Kinase Inhibitor IV is an ATP-competitive inhibitor of p38α/β MAPK with IC50 values of 130 nM for p38α and 550 nM for p38β. It is much less active with ≤23% inhibition at 1 μM against p38γ/σ, ERK1/2, and JNK1/2/3. Shown to be more effective than SB 203580 in inhibiting LPS-induced IL-1β release from hPBMC (100% vs. 50% inhibition with 100 μM inhibitor). A recent study showed that p38 MAP Kinase Inhibitor IV could consistently and significantly enhance reprogramming and iPS cell generation from somatic cells.
P516-0475 is a novel chemical inducer of Streptococcus quorum sensing acts by inhibiting the pheromone-degrading endopeptidase PepO. This compound induces quorum sensing by stabilizing SHP pheromones in culture.